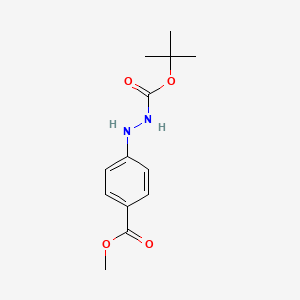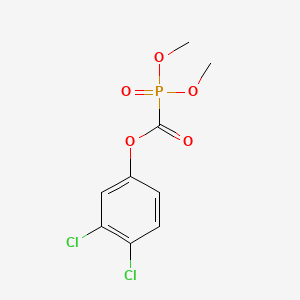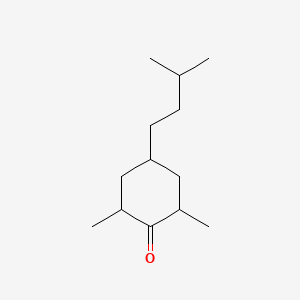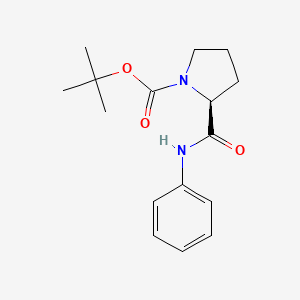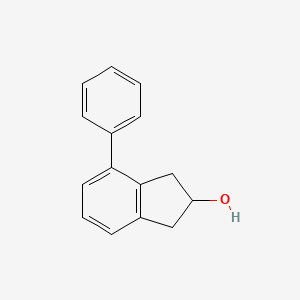
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is a heterocyclic compound that features a quinazoline core substituted with a thiazole ring and a chlorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It may inhibit pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Chloro-6-(propan-2-yl)quinazoline: Similar structure but lacks the thiazole ring.
4-Chloro-2-[4-(propan-2-yl)phenyl]quinazoline: Similar structure but with a phenyl ring instead of a thiazole ring.
Uniqueness
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole is unique due to the presence of both a thiazole ring and a chlorine atom, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry .
特性
CAS番号 |
923274-52-6 |
|---|---|
分子式 |
C14H12ClN3S |
分子量 |
289.8 g/mol |
IUPAC名 |
2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H12ClN3S/c1-8(2)11-7-19-14(17-11)13-16-10-6-4-3-5-9(10)12(15)18-13/h3-8H,1-2H3 |
InChIキー |
PJXAACLYTLKRTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
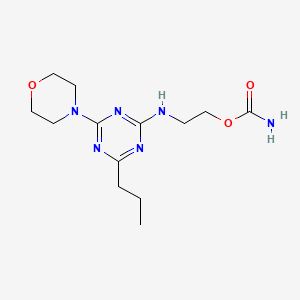
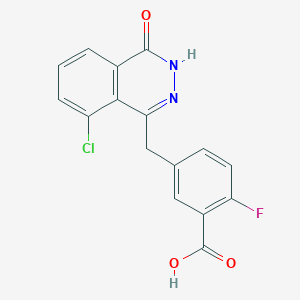
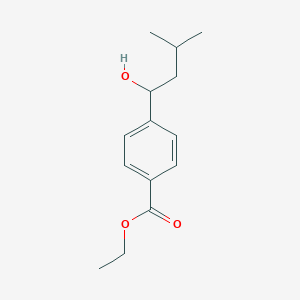
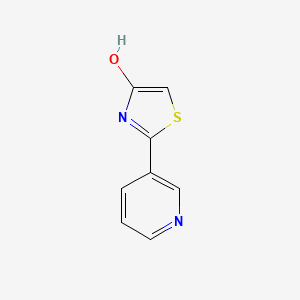
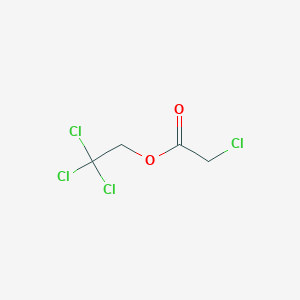
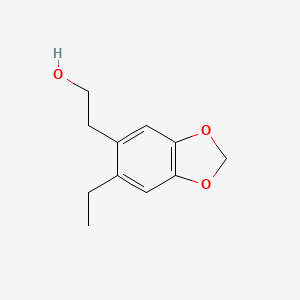
![4-chloro-2-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8605881.png)

